2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)acetamide
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Description
2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)acetamide is a useful research compound. Its molecular formula is C18H17N9O2 and its molecular weight is 391.395. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Biological Potential
Heterocyclic Synthesis : Research has demonstrated the synthesis of pyrimidine and pyrazole heterocyclic compounds using microwave irradiation, revealing their potential in developing new chemical entities with desired biological activities. These compounds have been evaluated for their insecticidal and antimicrobial potential, indicating a relationship between their structure and biological activity (Deohate & Palaspagar, 2020).
Antimicrobial Activity : Studies on novel heterocycles incorporating pyrazole moieties have shown significant antimicrobial properties. Such compounds were synthesized using key intermediates and evaluated for their activity against various microorganisms, showcasing the versatility of pyrazole derivatives in designing new antimicrobial agents (Bondock et al., 2008).
Insecticidal and Antibacterial Evaluation : New heterocyclic compounds incorporating a thiadiazole moiety have been synthesized and assessed for their insecticidal activity against the cotton leafworm, Spodoptera littoralis. This research highlights the potential of such compounds in agricultural applications, providing a foundation for further exploration of their use in pest control (Fadda et al., 2017).
Chemical Diversity and Applications
Synthesis of Polyheterocyclic Systems : Efforts to synthesize new polyheterocyclic ring systems derived from pyrazolo[3,4-b]pyridine demonstrate the chemical diversity achievable through the manipulation of this core structure. These novel compounds have shown promising in vitro antibacterial properties, underscoring the potential for developing new therapeutic agents (Abdel‐Latif et al., 2019).
Antitumor Activity and Molecular Docking : The synthesis of pyrimidiopyrazole derivatives and their subsequent evaluation for antitumor activity highlight the therapeutic potential of pyrazole-based compounds. Molecular docking studies further elucidate the interaction mechanisms of these compounds with biological targets, providing insights into their mode of action and guiding the design of more effective anticancer agents (Fahim et al., 2019).
properties
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)pyrimidin-5-yl]-2-(6-pyrazol-1-ylpyridazin-3-yl)oxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N9O2/c1-12-8-13(2)27(25-12)18-19-9-14(10-20-18)22-16(28)11-29-17-5-4-15(23-24-17)26-7-3-6-21-26/h3-10H,11H2,1-2H3,(H,22,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSEVTEMHPVLSSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC=C(C=N2)NC(=O)COC3=NN=C(C=C3)N4C=CC=N4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N9O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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